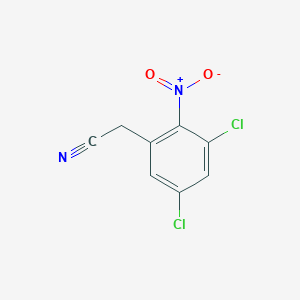![molecular formula C10H8F6O B12445435 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1000572-70-2](/img/structure/B12445435.png)
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a white crystalline powder that is slightly soluble in acetonitrile and chloroform . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, including neurokinin-1 (NK-1) receptor antagonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One common method includes dissolving the ketone in methanol and adding a sodium borohydride solution under ice bath conditions. The reaction is allowed to proceed for two hours, followed by acidification with hydrochloric acid to neutralize the reaction mixture. The solvent is then removed by distillation, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve similar reduction reactions but on a larger scale. The use of transition metal catalysts, such as ruthenium, can enhance the efficiency of the reaction. these methods may require stringent reaction conditions and can be associated with high energy consumption and environmental concerns .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.
Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethane.
Substitution: 2-[2,5-Bis(trifluoromethyl)phenyl]ethyl chloride.
Applications De Recherche Scientifique
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is widely used in scientific research due to its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of NK-1 receptor antagonists, which are used to treat conditions such as chemotherapy-induced nausea and vomiting . Additionally, this compound is used in the synthesis of antidepressants and other central nervous system agents .
Mécanisme D'action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of NK-1 receptor antagonists, the compound contributes to the formation of molecules that can bind to and inhibit the NK-1 receptor, thereby preventing the binding of substance P, a neuropeptide associated with pain and nausea .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral intermediate used in pharmaceutical synthesis.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the above compound, also used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in various organic reactions.
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structure, which includes two trifluoromethyl groups that enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system .
Propriétés
Numéro CAS |
1000572-70-2 |
|---|---|
Formule moléculaire |
C10H8F6O |
Poids moléculaire |
258.16 g/mol |
Nom IUPAC |
2-[2,5-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5,17H,3-4H2 |
Clé InChI |
NVDBUUNRDLPKLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


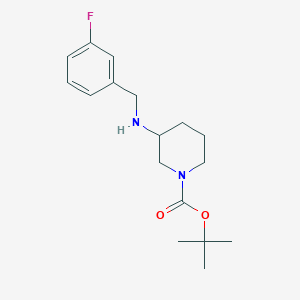
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)
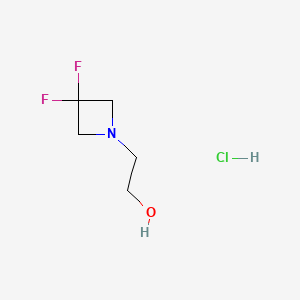
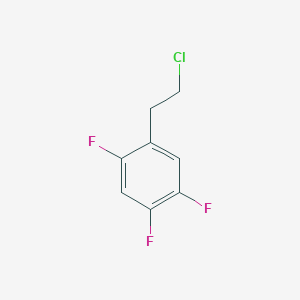
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
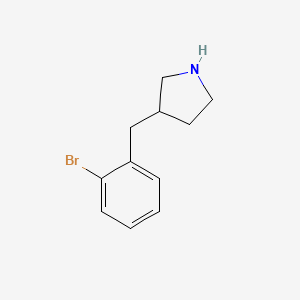
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
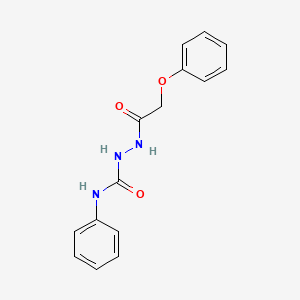
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
